Technical Guide: SiR-PEG4-Azide for Bioorthogonal Labeling & Super-Resolution Microscopy
Technical Guide: SiR-PEG4-Azide for Bioorthogonal Labeling & Super-Resolution Microscopy
The following technical guide details the properties, applications, and experimental protocols for SiR-PEG4-azide , a high-performance fluorogenic probe designed for bioorthogonal chemistry and super-resolution microscopy.
[1]
Executive Summary
SiR-PEG4-azide is a far-red, fluorogenic probe that combines the photophysical superiority of Silicon Rhodamine (SiR) with the bioorthogonal reactivity of an azide group, separated by a hydrophilic polyethylene glycol (PEG4) spacer. It is primarily used to label alkyne-tagged biomolecules (DNA, nascent proteins, glycans) in both fixed and living systems.[1]
Unlike first-generation fluorophores, SiR-PEG4-azide enables Stimulated Emission Depletion (STED) nanoscopy due to its exceptional photostability and blinking kinetics.[1] The inclusion of the PEG4 linker significantly enhances water solubility and reduces non-specific aggregation, a common failure mode in hydrophobic dye labeling.
Key Technical Specifications
| Property | Value | Notes |
| Fluorophore | Silicon Rhodamine (SiR) | Zwitterionic, cell-permeable |
| Excitation Max | 652 nm | Compatible with Cy5/DeepRed filters |
| Emission Max | 674 nm | Far-red window (low autofluorescence) |
| Extinction Coeff. | ~100,000 M⁻¹cm⁻¹ | High brightness |
| Quantum Yield | ~0.40 | Environment-dependent (Fluorogenic) |
| Linker | PEG4 (16-atom spacer) | Increases solubility, reduces steric hindrance |
| Reactive Group | Azide (-N₃) | Reacts with Alkynes (CuAAC) or Cyclooctynes (SPAAC) |
Molecular Architecture & Mechanism[1]
The Fluorogenic Switch
SiR derivatives exist in an equilibrium between a non-fluorescent spiro-lactone form (closed) and a fluorescent zwitterionic form (open).[1]
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In Solution (Polar/Water): The equilibrium shifts partially toward the non-fluorescent form, reducing background signal.
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Upon Binding/Reaction: When the probe conjugates to a target (often in a more hydrophobic local environment), the equilibrium shifts toward the open, fluorescent zwitterion. This "fluorogenicity" eliminates the need for extensive washing steps.
The PEG4 Advantage
Standard SiR-azide probes often utilize a short alkyl chain (propyl).[1] While functional, these can suffer from aggregation in aqueous buffers, leading to background speckles in microscopy. The PEG4 spacer serves two critical functions:
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Hydrophilicity: Solubilizes the hydrophobic SiR core, preventing aggregation.
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Steric Access: Provides a ~14 Å flexible arm, allowing the azide to reach "buried" alkyne tags within protein pockets or crowded membrane environments.
Bioorthogonal Reactivity
SiR-PEG4-azide participates in two primary reaction types:
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CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with terminal alkynes (e.g., EdU, Homopropargylglycine).[1] Requires Cu(I) catalysis.[1][2] Strictly for fixed cells due to copper toxicity.
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SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Reacts with strained cyclooctynes (e.g., DBCO, BCN).[1] Catalyst-free.[1] Compatible with live-cell imaging.[1][3][4][5]
Experimental Workflows
Visualization: Metabolic Labeling Workflow
The following diagram illustrates the logical flow from metabolic incorporation to super-resolution imaging.
Caption: Workflow for metabolic labeling using SiR-PEG4-azide. Note the bifurcation for Live (SPAAC) vs. Fixed (CuAAC) protocols.
Validated Protocols
Protocol A: Imaging Nascent DNA Synthesis (EdU-Labeling)
Target: Fixed Cells (CuAAC) Objective: Super-resolution imaging of replication forks.[1]
Reagents:
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10 mM EdU (5-Ethynyl-2'-deoxyuridine) in DMSO.
-
SiR-PEG4-azide (stock 1 mM in DMSO).[1]
-
CuSO₄ (100 mM).[1]
-
Sodium Ascorbate (freshly prepared 100 mM).[1]
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THPTA Ligand (stabilizes Cu(I), prevents degradation).
Procedure:
-
Pulse: Incubate live cells with 10 µM EdU for 15–60 minutes.
-
Fix: Wash with PBS, fix with 4% Paraformaldehyde (15 min), then permeabilize with 0.5% Triton X-100 (10 min).
-
Click Cocktail Preparation: Mix in order:
-
Stain: Add cocktail to cells immediately.[1] Incubate 30 minutes at room temperature in the dark.
-
Wash: Wash 3x with PBS containing 0.1% Tween-20.
-
Image: Mount and image using Cy5 settings or 775 nm STED depletion line.
Protocol B: Live-Cell Protein Labeling (HaloTag-DBCO)
Target: Live Cells (SPAAC) Objective: Labeling intracellular proteins without toxicity.[1]
Reagents:
Procedure:
-
Ligand Block: Treat cells with 10 µM HaloTag-DBCO for 15 minutes. This installs a strained alkyne on the protein.
-
Wash: Wash cells 3x with warm media to remove unbound DBCO ligand.[1]
-
Click Labeling: Add 1 µM SiR-PEG4-azide to the media.[1]
-
Incubate: Incubate for 30–60 minutes at 37°C.
-
Wash (Optional): Due to fluorogenicity, washing is optional but recommended for highest S/N ratio.[1]
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Image: Live cell confocal or STED microscopy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Speckles) | Dye aggregation | Ensure SiR-PEG4 -azide is used, not the alkyl version. Sonicate stock solution.[1] Lower concentration to 500 nM.[1] |
| No Signal (CuAAC) | Inactive Copper Catalyst | Sodium Ascorbate oxidizes rapidly.[1] Always prepare fresh. Use THPTA to protect the dye from oxidation. |
| Cell Death (Live Protocol) | Copper Toxicity | Ensure you are using a Copper-Free (SPAAC) method (DBCO/BCN) for live cells.[1] Do not use CuSO₄ on live cells.[1] |
| Photobleaching | High Laser Power | SiR is stable, but STED depletion lasers are intense. Use "Gated STED" to reduce depletion power requirements.[1] |
References
-
Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[1][3] Nature Chemistry, 5, 132–139. Link
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Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition, 48(38), 6974–6998. Link[1]
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Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[1][5][6][7] Nature Chemical Biology, 1, 13–21. Link[1]
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Spirochrome AG. "SiR-Azide Technical Datasheet." Spirochrome. Link
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BroadPharm. "PEGylation and Click Chemistry Reagents."[1] BroadPharm Catalog. Link
Sources
- 1. Azido-PEG4-Amine | C10H22N4O4 | CID 71313220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. SiR-azide [spirochrome.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
